molecular formula C8H11N3 B13320900 3-isobutyl-1H-pyrazole-4-carbonitrile

3-isobutyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13320900
M. Wt: 149.19 g/mol
InChI Key: SMSZZFDEYQWHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isobutyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions. One common method is the condensation of an aromatic aldehyde, malononitrile, and phenyl hydrazine in the presence of a catalyst. For example, a polyvinyl alcohol catalyst functionalized with sulfonic acid groups can be used under solvent-free conditions to achieve high yields . The reaction is carried out at ambient temperature, making it a green and sustainable process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles.

Scientific Research Applications

3-isobutyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isobutyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-1H-pyrazole-4-carbonitrile is unique due to its specific isobutyl substituent, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N3/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3H2,1-2H3,(H,10,11)

InChI Key

SMSZZFDEYQWHCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.